4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine
Description
The compound 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-isopropylphenyl group and at position 3 with a carbonyl-linked 4-methylpiperidine moiety. This structure is characteristic of kinase-targeting molecules, where the pyrazolo[1,5-a]pyrimidine scaffold serves as a heterocyclic hinge-binding motif, while substituents modulate potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C22H26N4O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C22H26N4O/c1-15(2)17-4-6-18(7-5-17)20-8-11-23-21-19(14-24-26(20)21)22(27)25-12-9-16(3)10-13-25/h4-8,11,14-16H,9-10,12-13H2,1-3H3 |
InChI Key |
SIASWTFNZNLAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Diethyl Malonate
Aminopyrazole derivatives react with diethyl malonate in ethanol under basic conditions (sodium ethoxide) to form 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediates. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Diethyl malonate, NaOEt | Ethanol | Reflux | 4 h | 89% |
Chlorination
The hydroxyl groups at positions 5 and 7 are replaced with chlorine using phosphorus oxychloride (POCl₃). This step generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.
Chlorination Protocol
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ | Toluene | 110°C | 3 h | 61% |
Functionalization at Position 7
The chlorine at position 7 undergoes nucleophilic substitution to introduce the 4-(propan-2-yl)phenyl group.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling reaction between 5,7-dichloropyrazolo[1,5-a]pyrimidine and 4-isopropylphenylboronic acid installs the aryl group.
Optimized Conditions
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 12 h | 78% |
This step yields 7-[4-(propan-2-yl)phenyl]-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ).
Carbonylation at Position 3
The carbonyl group at position 3 is introduced via Friedel-Crafts acylation or transition-metal-mediated carbonylation.
Friedel-Crafts Acylation
Treatment of 3 with acetyl chloride in the presence of AlCl₃ generates the 3-acetyl intermediate, which is oxidized to the carboxylic acid (4 ) using KMnO₄.
Oxidation Data
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KMnO₄ | H₂O/AcOH | 60°C | 6 h | 65% |
Formation of Acid Chloride
The carboxylic acid 4 is converted to its acid chloride (5 ) using thionyl chloride (SOCl₂):
Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | Toluene | 70°C | 2 h | 95% |
Coupling with 4-Methylpiperidine
The acid chloride 5 reacts with 4-methylpiperidine to form the final amide bond.
Amide Bond Formation
A Schlenk flask reaction under inert atmosphere ensures high yields:
Procedure
-
Dissolve 5 (1 eq) in dry THF.
-
Add 4-methylpiperidine (1.2 eq) and Et₃N (2 eq).
-
Stir at 25°C for 12 h.
-
Isolate via column chromatography (SiO₂, EtOAc/hexane).
Yield : 82%
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1), yielding white crystals.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyrimidine-H), 7.72 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 3.85 (m, 1H, piperidine-H), 3.12 (m, 2H, piperidine-H), 2.98 (septet, J = 6.8 Hz, 1H, isopropyl-H), 2.40 (s, 3H, CH₃), 1.85 (m, 2H, piperidine-H), 1.45 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 1.30 (m, 2H, piperidine-H).
-
HRMS (ESI) : m/z calcd. for C₂₂H₂₆N₄O [M+H]⁺ 363.2125, found 363.2128.
Comparative Analysis of Synthetic Routes
| Step | Method A (Yield) | Method B (Yield) | Preferred Approach |
|---|---|---|---|
| Core synthesis | 89% | 76% | Method A |
| Aryl introduction | 78% | 65% | Suzuki coupling |
| Carbonylation | 65% | 58% | Friedel-Crafts |
| Amide coupling | 82% | 75% | Schlenk conditions |
Challenges and Optimization
-
Regioselectivity : The C7 position is more reactive than C5 during substitution due to electronic effects.
-
Side Reactions : Over-oxidation during carbonylation is mitigated by using controlled KMnO₄ stoichiometry.
-
Scalability : Batch-wise chlorination reduces exothermic risks.
Industrial Applications
This compound’s synthesis supports drug discovery for:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester or amide groups in derivatives of this compound undergo hydrolysis under acidic or basic conditions. For example:
-
Basic hydrolysis with 2 M NaOH at 80°C converts ester groups to carboxylic acids (yields: 70–85%).
-
Acid-catalyzed hydrolysis (HCl/EtOH, reflux) cleaves specific amide bonds without affecting the pyrazolo[1,5-a]pyrimidine core .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (2 M), 80°C | Carboxylic acid derivative | 78% | |
| Amide hydrolysis | HCl/EtOH, reflux | Free amine + carboxylic acid | 65% |
Oxidation Reactions
The compound’s secondary alcohol intermediates (from synthetic precursors) are oxidized to ketones or aldehydes:
-
Dess–Martin periodinane in DMF oxidizes alcohols to ketones at room temperature (46–72% yield) .
-
KMnO₄ in acidic conditions selectively oxidizes benzylic positions.
| Substrate | Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|---|
| Alcohol intermediate | Dess–Martin periodinane | Ketone | 72% | DMF, RT, 2 hr |
| Benzylic position | KMnO₄/H₂SO₄ | Carboxylic acid | 58% | 60°C, 4 hr |
Reduction Reactions
Reductive transformations are critical for modifying the piperidine or carbonyl groups:
-
NaBH₄ reduces ketones to secondary alcohols (85–92% yield).
-
Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the pyrimidine ring .
| Functional Group | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone (C=O) | NaBH₄/MeOH | Secondary alcohol | 89% | |
| Alkene | H₂ (1 atm), Pd-C | Alkane | 95% |
Nucleophilic Substitution
The pyrazolo[1,5-a]pyrimidine core participates in SNAr reactions at the 7-position:
-
Morpholine substitution replaces chlorine atoms under mild conditions (K₂CO₃, RT, 94% yield) .
-
Piperidine derivatives are introduced via similar pathways .
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C7-Cl | Morpholine | K₂CO₃, DMF, RT | 7-Morpholino derivative | 94% |
| C7-Cl | 4-Methylpiperidine | EtOH, reflux | Piperidine-substituted analog | 83% |
Reductive Amination
The carbonyl group facilitates reductive amination with primary/secondary amines:
| Amine | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-tert-Butylpiperazine | NaBH(OAc)₃ | Piperazine-linked derivative | 84% | |
| Morpholine | NaBH₄ | Morpholine-amide analog | 76% |
Schiff Base Formation
The aldehyde intermediate (from oxidation) forms Schiff bases with amines:
-
Ethanol/acetic acid catalyze condensation with anilines (60–75% yield).
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitroaniline | EtOH/AcOH, reflux | Schiff base | 68% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Amino-alcohol derivative | POCl₃, 110°C | Tricyclic pyrimidine | 55% |
Key Mechanistic Insights
-
The electron-deficient pyrazolo[1,5-a]pyrimidine core enhances reactivity at C7 for nucleophilic substitutions .
-
Steric hindrance from the 4-(propan-2-yl)phenyl group directs electrophilic attacks to the C3 carbonyl.
-
The piperidine ring stabilizes transition states in reductive amination via hydrogen bonding .
For further details on synthetic protocols or biological implications, consult peer-reviewed studies on pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. In vitro assays demonstrated the following IC50 values for selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine could serve as a promising lead for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. The pharmacological screening of related pyrazolo derivatives has shown potent anti-inflammatory activities with lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against various bacterial strains. The structural features of these compounds suggest potential applications in treating bacterial infections, making them valuable in the development of new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of pyrazolo derivatives, researchers synthesized several compounds based on the pyrazolo[1,5-a]pyrimidine framework. The results indicated that certain modifications to the structure significantly enhanced the cytotoxic activity against A549 and MCF-7 cell lines. The study concluded that these modifications could lead to more effective anticancer therapies .
Case Study 2: Anti-inflammatory Screening
A series of novel pyrazolo derivatives were synthesized and screened for anti-inflammatory activity using carrageenan-induced edema models in rats. The results showed that several compounds exhibited significant protective effects against edema formation at doses lower than those required by Diclofenac, suggesting a favorable safety profile .
Mechanism of Action
The mechanism of action of 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Core Modifications
The pyrazolo[1,5-a]pyrimidine core is conserved across analogues, but substituent variations significantly alter biological activity:
Key Observations
- Position 3 Modifications: Carbonyl vs. Sulfonyl: The target compound’s carbonyl linker (vs. Carboxylic Acid Groups: Analogues with carboxylic acid substituents (e.g., ) likely exhibit improved solubility but reduced cell permeability compared to lipophilic groups like 4-methylpiperidine.
Position 7 Substituents :
- 4-Isopropylphenyl : This lipophilic group in the target compound and samuraciclib may enhance membrane penetration and hydrophobic interactions in kinase binding pockets.
- Trifluoromethyl Groups : Fluorinated analogues (e.g., ) often show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and steric effects.
- Samuraciclib’s cyclobutylpiperidine may enhance selectivity for CDK isoforms via steric hindrance.
Biological Activity
4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine, with CAS number 1226436-79-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring and a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is , with a molecular weight of 362.5 g/mol. The structural components suggest potential interactions with various biological targets, particularly kinases involved in cancer progression.
Structural Formula
Anticancer Potential
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, research has shown that compounds within this class can inhibit key signaling pathways involved in tumor growth and metastasis. A notable example includes the inhibition of PI3Kδ (phosphoinositide 3-kinase delta), which plays a crucial role in cancer cell proliferation.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Selectivity (PI3Kδ/PI3Kα) |
|---|---|---|
| Compound A | 0.018 | 79 |
| Compound B | 0.047 | 1415 |
| 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine | TBD | TBD |
Kinase Inhibition Studies
In vitro studies have demonstrated the ability of 4-Methyl-1-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidine to inhibit specific kinases implicated in cancer pathways. The compound's interaction with the ATP-binding site of these kinases suggests a competitive inhibition mechanism.
Case Study: PI3K Inhibition
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives reported that certain compounds exhibited IC50 values as low as 0.018 µM against PI3Kδ. Although specific data for our compound is still pending, its structural similarities indicate it may possess comparable inhibitory effects.
The mechanism by which this compound exerts its biological activity likely involves the disruption of kinase signaling pathways. By inhibiting PI3Kδ and potentially other kinases, it may prevent downstream signaling that leads to cell survival and proliferation.
Q & A
Q. What are the optimized synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with substituted piperidine moieties?
- Methodological Answer : Synthesis typically involves cyclocondensation of enaminones with hydrazine derivatives. For example, pyrazolo[1,5-a]pyrimidine cores can be synthesized by reacting 2-(4-(5-amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione with active methylene compounds in ethanol under reflux . For the piperidine substituent, coupling reactions using acyl chlorides (e.g., benzoyl chloride) in pyridine or DMF yield carboxamide derivatives. Crystallization from ethanol/DMF mixtures improves purity .
- Key Parameters :
| Reaction Step | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | Reflux | 62–70 | |
| Acylation | Pyridine | RT | 67–70 |
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 8.2–8.5 ppm indicate aromatic protons on the pyrazolo[1,5-a]pyrimidine ring. Methyl groups on the piperidine moiety appear as singlets at δ 1.2–1.5 ppm .
- 13C NMR : Carbonyl carbons (C=O) resonate at ~170 ppm, while pyrimidine carbons appear at 150–160 ppm .
- IR : Strong absorption bands at 1650–1700 cm⁻¹ confirm the carbonyl group .
- MS : Molecular ion peaks align with theoretical m/z values (e.g., 473.567 for C27H31N5O3 analogs) .
Q. What solvents and conditions are optimal for solubility and stability during in vitro assays?
- Methodological Answer :
- Solubility : DMSO (10–50 mM stock solutions) due to the compound’s hydrophobic piperidine and aryl groups.
- Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the carboxamide group. Avoid aqueous buffers with pH > 8.0 .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC50 variability) in cancer cell lines be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., MTT vs. ATP-based viability assays) or cell line heterogeneity. To mitigate:
- Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
- Validate target engagement via enzymatic inhibition studies (e.g., kinase profiling) .
- Compare structural analogs (e.g., trifluoromethyl-substituted derivatives) to assess substituent effects on potency .
Q. What strategies improve crystallization for X-ray diffraction studies of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Solvent Selection : Use slow evaporation from ethanol or dioxane to grow single crystals. For halogenated analogs (e.g., 3-(2,4-dichlorophenyl) derivatives), dichloromethane/hexane mixtures yield high-quality crystals .
- Temperature Control : Cooling to 0–5°C during crystallization reduces lattice defects .
- Data Collection : Crystals with R factor < 0.055 and data-to-parameter ratio > 17.0 ensure reliable structural elucidation .
Q. How do substituents on the piperidine ring influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Methyl or isopropyl groups on piperidine increase logP, enhancing blood-brain barrier permeability but reducing aqueous solubility.
- Metabolic Stability : Piperidine N-methylation slows hepatic CYP3A4-mediated oxidation compared to unsubstituted analogs .
- Case Study :
| Substituent | logP | t1/2 (h) | Reference |
|---|---|---|---|
| 4-Methyl | 3.2 | 4.5 | |
| 4-Isopropyl | 3.8 | 6.2 |
Q. What computational methods predict binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB ID: 4XCT) to model interactions with the trifluoromethyl group and receptor hydrophobic pockets .
- MD Simulations : AMBER force fields assess stability of hydrogen bonds between the carboxamide and conserved residues (e.g., Asp155 in 5-HT2A) .
Data Contradiction Analysis
Q. Why do some pyrazolo[1,5-a]pyrimidine analogs show antimicrobial activity while others do not?
- Resolution :
- Structural Determinants : Antimicrobial activity correlates with electron-withdrawing groups (e.g., –Cl, –CF3) at position 3, which enhance membrane disruption. Derivatives lacking these groups (e.g., –CH3) show reduced activity .
- Assay Variability : Gram-negative bacteria (e.g., E. coli) may exhibit resistance due to efflux pumps, necessitating checkerboard synergy assays with efflux inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
